molecular formula C15H13N3O4 B2511430 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate CAS No. 320420-11-9

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate

Cat. No.: B2511430
CAS No.: 320420-11-9
M. Wt: 299.286
InChI Key: CXHHABRILOGBPI-UHFFFAOYSA-N
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Description

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate is a complex organic molecule with potential applications in various fields. Its structure combines a pyrimidinyl ring with a carboxylate group, leading to interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate involves multiple steps:

  • Formation of the pyrimidine ring: : Starting from appropriate precursors, the pyrimidine ring is synthesized via condensation reactions.

  • Attachment of the cyano group: : The cyano group is introduced through nucleophilic substitution or cyanation reactions.

  • Formation of the ester bond: : The ethyl carboxylate moiety is formed by esterification of 4-methylbenzenecarboxylic acid with ethanol.

  • Final coupling: : The pyrimidine derivative is coupled with the ester moiety under suitable conditions to yield the target compound.

Industrial Production Methods

For industrial production, scalable methods such as batch or continuous flow synthesis are employed. Catalysts, optimized reaction conditions, and high-purity starting materials ensure efficient synthesis and high yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate can undergo several types of reactions:

  • Oxidation: : Reaction with strong oxidizing agents can lead to the formation of new functional groups or degradation of the molecule.

  • Reduction: : Hydrogenation or reduction reactions can modify the cyano and pyrimidine groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, introducing new substituents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

  • Oxidation products could include carboxylic acids or hydroxylated derivatives.

  • Reduction products may involve amines or partially hydrogenated pyrimidines.

  • Substitution products depend on the specific reagents used, yielding a variety of modified pyrimidine derivatives.

Scientific Research Applications

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate finds applications in:

  • Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.

  • Biology: : Potential as a probe for studying biological processes or as a precursor to biologically active compounds.

  • Medicine: : Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

  • Industry: : Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets:

  • Pyrimidine ring: : May interact with nucleic acids or enzymes, modulating their function.

  • Cyano group: : Can undergo metabolic conversion, affecting cellular processes.

  • Carboxylate group: : Influences the compound's solubility and interaction with biological membranes.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate stands out due to its unique structural features:

  • Pyrimidine vs. Purine Derivatives: : Unlike purine-based compounds, it has a simpler ring structure with different biological targets.

  • Cyano Group: : Provides unique reactivity compared to derivatives lacking this group.

Similar Compounds

  • 2,4-Dioxo-3,4-dihydropyrimidine derivatives

  • Ethyl 4-methylbenzenecarboxylate derivatives

  • Cyano-substituted pyrimidines

Exploring and experimenting with such compounds can pave the way for new scientific discoveries and applications. Curious about something specific in this compound's chemistry?

Properties

IUPAC Name

2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-2-4-11(5-3-10)14(20)22-7-6-18-9-12(8-16)13(19)17-15(18)21/h2-5,9H,6-7H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHHABRILOGBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCN2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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